molecular formula C9H4F3NO2 B6312764 3-Trifluoromethylphenyl cyanoformate CAS No. 1357626-65-3

3-Trifluoromethylphenyl cyanoformate

Cat. No. B6312764
CAS RN: 1357626-65-3
M. Wt: 215.13 g/mol
InChI Key: JNSKLZMAYMRDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trifluoromethylphenyl cyanoformate (3-TFC) is a compound that is commonly used as a reagent in organic synthesis. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. 3-TFC has been studied extensively for its various applications in organic synthesis, scientific research, and drug development. In

Mechanism of Action

The mechanism of action of 3-Trifluoromethylphenyl cyanoformate is not completely understood. However, it is believed that the reaction proceeds through a nucleophilic aromatic substitution reaction. In this reaction, the nucleophile (cyanoformate) attacks the electrophilic aromatic ring of the trifluoromethylbenzaldehyde, resulting in the formation of a carbon-carbon bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Trifluoromethylphenyl cyanoformate are not well understood. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. In addition, it has been shown to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Trifluoromethylphenyl cyanoformate in lab experiments is that it is a useful intermediate in the synthesis of various organic compounds. It is also relatively inexpensive and easy to obtain. The main limitation of using 3-Trifluoromethylphenyl cyanoformate in lab experiments is that the reaction conditions must be carefully controlled in order to achieve the desired product.

Future Directions

There are many potential future directions for 3-Trifluoromethylphenyl cyanoformate. One potential direction is to develop more efficient and cost-effective methods for synthesizing 3-Trifluoromethylphenyl cyanoformate. Another potential direction is to explore the potential applications of 3-Trifluoromethylphenyl cyanoformate in drug development, as it is a key intermediate in the synthesis of various pharmaceuticals. In addition, further research could be conducted to better understand the biochemical and physiological effects of 3-Trifluoromethylphenyl cyanoformate. Finally, further research could be conducted to explore the potential applications of 3-Trifluoromethylphenyl cyanoformate in agrochemical synthesis, as it is a useful intermediate in the synthesis of various agrochemicals.

Synthesis Methods

3-Trifluoromethylphenyl cyanoformate is synthesized by the reaction of trifluoromethylbenzaldehyde and cyanogen bromide. This reaction is typically performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at a temperature of 0°C to 5°C and a pressure of 0.1-0.2 MPa. The reaction is typically complete within 1-2 hours. The product is then purified by column chromatography and recrystallization.

Scientific Research Applications

3-Trifluoromethylphenyl cyanoformate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a useful intermediate in the synthesis of various organic compounds. It is also used in drug development, as it is a key intermediate in the synthesis of various pharmaceuticals. In addition, it is used in the synthesis of agrochemicals, as it is a useful intermediate in the synthesis of various agrochemicals.

properties

IUPAC Name

[3-(trifluoromethyl)phenyl] cyanoformate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)6-2-1-3-7(4-6)15-8(14)5-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSKLZMAYMRDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trifluoromethylphenyl cyanoformate

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